5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde
CAS No.: 874591-15-8
Cat. No.: VC7253297
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874591-15-8 |
|---|---|
| Molecular Formula | C9H8N2O2S |
| Molecular Weight | 208.24 |
| IUPAC Name | 5-(1-methylimidazol-2-yl)sulfanylfuran-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H8N2O2S/c1-11-5-4-10-9(11)14-8-3-2-7(6-12)13-8/h2-6H,1H3 |
| Standard InChI Key | OFIUGKSOUKRVMB-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1SC2=CC=C(O2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a furan-2-carbaldehyde core substituted at the 5-position with a sulfanyl-linked 1-methyl-1H-imidazol-2-yl group. Key features include:
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Furan ring: A five-membered oxygen-containing heterocycle with an aldehyde group at position 2.
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Imidazole moiety: A nitrogen-rich aromatic ring with a methyl group at position 1, conferring electronic and steric modulation.
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Sulfanyl bridge: A thioether (-S-) linkage enabling conformational flexibility and redox activity.
The IUPAC name 5-(1-methylimidazol-2-yl)sulfanylfuran-2-carbaldehyde reflects this connectivity. The molecular formula C₉H₈N₂O₂S corresponds to a molecular weight of 208.24 g/mol.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 874591-15-8 | |
| Molecular Formula | C₉H₈N₂O₂S | |
| Molecular Weight | 208.24 g/mol | |
| SMILES | CN1C=CN=C1SC2=CC=C(O2)C=O | |
| InChIKey | OFIUGKSOUKRVMB-UHFFFAOYSA-N |
Synthetic Methodologies
Conventional Synthetic Routes
While explicit protocols for this compound are scarce, analogous imidazole-furan hybrids are synthesized via:
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Paal-Knorr Pyrrole Synthesis: Condensation of 1,4-diketones with amines under acidic conditions .
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Aldehyde-Amine Condensation: Reaction of imidazole carbaldehydes with benzofuranones in acetic acid with catalytic sulfuric acid .
For 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde, a plausible route involves:
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Step 1: Thiolation of 1-methyl-1H-imidazole-2-thiol with 5-bromofuran-2-carbaldehyde under basic conditions.
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Step 2: Purification via column chromatography to isolate the thioether product.
Yields for related compounds range from 42% to 83%, depending on substituents and reaction optimization .
Table 2: Representative Reaction Conditions for Analogous Compounds
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| Imidazole carbaldehyde + Benzofuranone | AcOH, H₂SO₄, 100°C, 6 h | 42–62% | |
| 1-Methylimidazole-2-thiol + Halogenated Furan | K₂CO₃, DMF, 80°C, 12 h | 55–75% |
Analytical Characterization
Spectroscopic Techniques
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NMR: NMR would show characteristic signals for the imidazole protons (δ 7.2–7.8 ppm), furan ring (δ 6.3–7.1 ppm), and aldehyde proton (δ 9.8–10.2 ppm).
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IR: Stretching vibrations for C=O (∼1700 cm⁻¹), C=N (∼1600 cm⁻¹), and C-S (∼650 cm⁻¹).
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Mass Spectrometry: ESI-MS expected to show [M+H]⁺ peak at m/z 209.04.
Table 3: Predicted Spectral Data
| Technique | Key Signals |
|---|---|
| NMR | δ 9.95 (s, 1H, CHO), 7.45 (s, 1H, Imid-H), 6.85 (d, 1H, Fur-H) |
| IR | 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) |
Challenges and Future Directions
Synthetic Limitations
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Low Solubility: The nonpolar imidazole-furan system may limit aqueous solubility, necessitating prodrug strategies .
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Aldehyde Reactivity: Susceptibility to oxidation or nucleophilic attack requires stabilized formulations.
Research Priorities
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Pharmacokinetic Profiling: Assess bioavailability, metabolic stability, and toxicity.
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Derivatization: Explore Schiff base formation or reduction to hydroxymethyl analogs.
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Target Identification: Screen against kinase, protease, or epigenetic targets.
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